

Hpk1-IN-45: A Comparative Guide to Kinase Selectivity Profiling

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the selectivity profile of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on the methodologies used to assess their performance against a broader kinase panel. While specific quantitative data for a compound designated "**Hpk1-IN-45**" is not publicly available in the reviewed literature, this document outlines the standard experimental procedures and data presentation formats used in the field. This allows researchers to understand how such a compound would be evaluated and to compare it against other known HPK1 inhibitors.

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[3][4] The selectivity of any HPK1 inhibitor is a critical parameter to minimize off-target effects and potential toxicities.

Data Presentation: Kinase Selectivity Profile

A crucial aspect of characterizing a kinase inhibitor is to determine its selectivity across the human kinome. This is typically achieved through broad screening against a panel of hundreds of kinases. The results are often presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration.



Below is a template table illustrating how the selectivity data for an HPK1 inhibitor would be presented. Data for representative, publicly disclosed HPK1 inhibitors are included for comparative context.

Kinase Target	Hpk1-IN-45 IC50 (nM)	Compound X IC50 (nM)	Compound Y IC50 (nM)
HPK1 (MAP4K1)	Data not available	2.6	1.9
JAK1	Data not available	1952.6	>10,000
MAP4K2 (GCK)	Data not available	>1000	>1000
MAP4K3 (GLK)	Data not available	>1000	>1000
MAP4K4 (HGK)	Data not available	>1000	>1000
MAP4K5 (KHS)	Data not available	>1000	>1000
LCK	Data not available	>5000	>5000
ZAP-70	Data not available	>5000	>5000
(additional kinases)			

Note: Compound X and Compound Y data are illustrative and based on publicly available information for potent HPK1 inhibitors.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves robust and standardized biochemical assays. The following is a detailed methodology for a typical in vitro kinase inhibition assay.

Biochemical Kinase Inhibition Assay (Example using ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:



- Purified recombinant human kinases (including HPK1 and the panel of off-target kinases)
- Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for HPK1)
- Adenosine triphosphate (ATP)
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
- Test inhibitor (e.g., **Hpk1-IN-45**) dissolved in Dimethyl Sulfoxide (DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
- 384-well plates

Procedure:

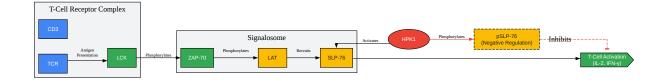
- Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.
- Reaction Setup:
 - Add 1 μL of the inhibitor dilution or DMSO (as a control) to the wells of a 384-well plate.
 - \circ Add 2 μL of the respective kinase enzyme solution.
 - \circ Initiate the kinase reaction by adding 2 μ L of a substrate/ATP mixture. The final ATP concentration is typically at or near the Km value for each specific kinase.
- Incubation: The reaction plate is incubated at room temperature for a defined period, for example, 60 minutes.
- ADP Detection:
 - Add 5 µL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.



- Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase.
- Incubate at room temperature for 30 minutes.
- Data Acquisition: The luminescence of each well is measured using a plate reader.
- Data Analysis: The luminescent signal is converted to the percentage of ATP converted to ADP. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76. This phosphorylation event negatively regulates T-cell activation. Inhibition of HPK1 is intended to block this negative feedback loop, thereby enhancing the immune response.



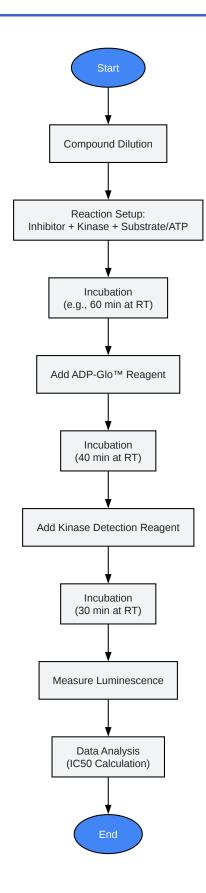
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HPK1 Signaling Pathway in T-Cell Activation.

Kinase Inhibition Assay Workflow

The workflow diagram below outlines the key steps of the in vitro biochemical assay used to determine the inhibitory activity of a compound against a panel of kinases.





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Workflow for an In Vitro Kinase Inhibition Assay.



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